Z-IETD-fmk

概要

説明

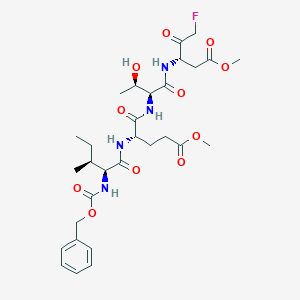

Z-IETD-FMK is a potent small-molecule inhibitor of Caspase-8 . It is a tetrapeptide that binds preferentially to the active site of Caspase-8 . The addition of a benzylocarboxonyl group (Z), O-methyl side chains, and a fluoromethyl ketone (FMK) group enhances Z-IETD-FMK cell permeability with no additional cytotoxic effects .

Synthesis Analysis

Z-IETD-FMK is synthesized to be used in both in vivo and in vitro cell-based assays to measure the inhibition of apoptosis . A 10 mM stock solution may be made by dissolving 1.0 mg of Z-IETD-FMK in 150 µl DMSO .

Molecular Structure Analysis

The molecular formula of Z-IETD-FMK is C30H43FN4O11 . It has a molecular weight of 654.68 g/mol . The structure of Z-IETD-FMK includes a tetrapeptide IETD that binds preferentially to the active site of Caspase-8 .

Chemical Reactions Analysis

Z-IETD-FMK is an irreversible inhibitor that binds to the active site of Caspase-8 . It is also a granzyme B inhibitor . The peptide is O-methylated in the P1 position on aspartic acid providing enhanced stability and increased cell permeability .

Physical And Chemical Properties Analysis

Z-IETD-FMK has a molecular weight of 654.68 g/mol . Its molecular formula is C30H43FN4O11 .

科学的研究の応用

Caspase-8 Inhibition

Z-IETD-FMK is primarily used as a caspase-8 inhibitor . It has been utilized to study the activity of caspase-8 in porcine kidney cells and its effects on porcine parvovirus (PPV)-induced caspase-3 activity in steroidogenic luteal cells .

Retinal Studies

Researchers have applied Z-IETD-FMK to study its effects on retinal ganglion and astroglia in rat eyes, providing insights into ocular health and disease .

NF-κB Activation Inhibition

This compound has been found to significantly inhibit NF-κB activation , which is crucial in regulating immune response, when the concentration is 100μM .

Cell Proliferation and Death

Z-IETD-FMK has shown no effect on normal cell growth without activation signal but can inhibit TRAIL-mediated killing in cells, indicating its role in cell proliferation and death .

Necroptosis Regulation

It acts as a potent small-molecule inhibitor of Caspase-8, which is necessary for the induction of necroptosis upon engagement of death receptors .

作用機序

Target of Action

Z-IETD-fmk is a potent small-molecule inhibitor of Caspase-8 (CASP-8) . CASP-8 plays a key role in regulated cell death, acting as an initiator of apoptosis but an inhibitor of necroptosis . Thus, blockade of CASP-8 is necessary for the induction of necroptosis upon engagement of death receptors .

Mode of Action

The tetrapeptide IETD in Z-IETD-fmk binds preferentially to the active site of CASP-8 . The addition of a benzylocarboxonyl group (Z), O-methyl side chains, and a fluoromethyl ketone (FMK) group enhances Z‑IETD‑FMK cell permeability with no additional cytotoxic effects . Through the blockade of CASP-8, Z‑IETD‑FMK acts as an inducer of necroptosis .

Biochemical Pathways

Z-IETD-fmk affects the pathways of apoptosis and necroptosis. In the absence or inactivation of CASP-8, death signals trigger necroptosis, a type of regulated necrosis . For full induction of necroptosis upon death receptor engagement, deubiquitination of RIPK1 is required .

Pharmacokinetics

Z-IETD-fmk is provided as a powder and shipped at room temperature . Upon receipt, it should be stored at -20 °C . Upon resuspension, prepare aliquots and store at -20 °C . Resuspended product is stable for 6 months at -20 °C when properly stored . Avoid repeated freeze-thaw cycles .

Result of Action

Z-IETD-fmk suppresses RIPK1-dependent apoptosis and contributes to TNF-α-induced RIPK1-dependent necroptosis . It has been shown to improve clinical outcome in models of lethal bacterial peritonitis and pneumonia by augmenting cytokine release, neutrophil influx, and bacterial clearance .

Action Environment

The action of Z-IETD-fmk can be influenced by environmental factors such as temperature and storage conditions. It is shipped at room temperature and should be stored at -20 °C upon receipt . The resuspended product is stable for 6 months at -20 °C when properly stored . Repeated freeze-thaw cycles should be avoided to maintain its stability .

Safety and Hazards

特性

IUPAC Name |

methyl (4S)-5-[[(2S,3R)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20-,21-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLCQASLWHYEMX-DEKIMQJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43FN4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-IETD-fmk | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Z-IETD-FMK interact with caspase-8?

A1: Z-IETD-FMK acts as a substrate analog and irreversibly binds to the active site of caspase-8. The fluoromethyl ketone group (FMK) in Z-IETD-FMK forms a covalent bond with the catalytic cysteine residue of the enzyme, leading to its permanent inactivation. [, , , ]

Q2: What are the downstream effects of caspase-8 inhibition by Z-IETD-FMK?

A2: By inhibiting caspase-8, Z-IETD-FMK disrupts the extrinsic apoptotic pathway, typically initiated by death receptors like Fas (CD95/APO-1). This inhibition can prevent Bid cleavage, cytochrome c release from mitochondria, and downstream activation of other caspases (like caspase-3, -6, -7, and -9), ultimately suppressing apoptosis. [, , , , , , ]

Q3: Does Z-IETD-FMK completely abolish apoptosis?

A3: While Z-IETD-FMK effectively inhibits caspase-8 and the extrinsic pathway, it may not entirely prevent apoptosis. Some studies demonstrate that alternative cell death pathways, such as necroptosis or the intrinsic apoptotic pathway, can still be activated in the presence of Z-IETD-FMK. [, , , ]

Q4: Can Z-IETD-FMK differentiate between canonical and non-canonical inflammasome activation?

A4: Yes, Z-IETD-FMK specifically blocks the non-canonical inflammasome pathway by inhibiting caspase-8. This contrasts with Z-YVAD-FMK, a caspase-1 inhibitor, which blocks both canonical and non-canonical inflammasome activation. []

Q5: What is the molecular formula and weight of Z-IETD-FMK?

A5: The molecular formula of Z-IETD-FMK is C27H36F3N5O8, and its molecular weight is 615.6 g/mol. []

Q6: Is there spectroscopic data available for Z-IETD-FMK?

A6: While specific spectroscopic data (NMR, IR, etc.) might not be extensively detailed in the provided research, these techniques are likely used for structural confirmation and purity analysis during synthesis and characterization. []

Q7: Under what conditions is Z-IETD-FMK typically used?

A7: Z-IETD-FMK is commonly used in cell culture experiments to investigate the role of caspase-8 in various cellular processes, including apoptosis. It's typically dissolved in DMSO and added to cell culture media at varying concentrations and durations depending on the specific experimental design. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q8: Is Z-IETD-FMK compatible with all cell types?

A8: While Z-IETD-FMK is widely used in various cell types, its efficacy and optimal working concentration might vary. It's crucial to optimize the experimental conditions for specific cell lines to ensure accurate results. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q9: Does Z-IETD-FMK have any catalytic activity?

A9: No, Z-IETD-FMK is an irreversible inhibitor and doesn't possess any intrinsic catalytic activity. It blocks caspase-8 activity by forming a covalent adduct at the enzyme's active site. [, , , ]

Q10: What are the primary research applications of Z-IETD-FMK?

A10: Z-IETD-FMK is widely used in:

- Apoptosis Research: Investigating the role of caspase-8 in various apoptotic pathways induced by different stimuli. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Inflammasome Research: Differentiating between canonical and non-canonical inflammasome activation pathways. []

- Drug Discovery: Screening for potential therapeutic targets and evaluating the efficacy of novel caspase-8 inhibitors. []

- Cell Death Mechanisms: Exploring alternative cell death pathways and their interplay with apoptosis. [, , , ]

Q11: Have there been computational studies on Z-IETD-FMK?

A11: While not explicitly detailed in the provided research, computational chemistry techniques like molecular docking, molecular dynamics simulations, and QSAR modeling are valuable tools for studying Z-IETD-FMK's binding interactions with caspase-8, predicting its properties, and designing more potent and selective caspase-8 inhibitors. []

Q12: How do structural modifications of Z-IETD-FMK affect its activity?

A12: The tetrapeptide sequence (IETD) in Z-IETD-FMK mimics the caspase-8 cleavage site and is crucial for its selectivity. Modifications to this sequence can significantly impact its binding affinity and inhibitory potency. [, , , ]

Q13: Are there specific formulations of Z-IETD-FMK for improved stability or bioavailability?

A13: While the research primarily utilizes DMSO solutions, formulating Z-IETD-FMK into nanoparticles or other drug delivery systems could potentially enhance its stability, solubility, and bioavailability for in vivo applications. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)

![N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine](/img/structure/B549451.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)